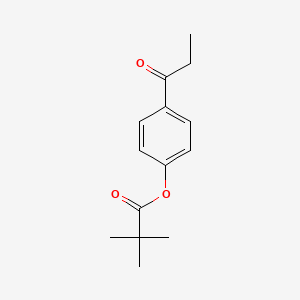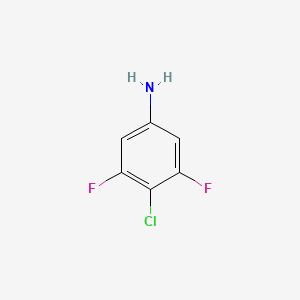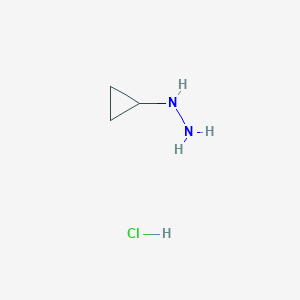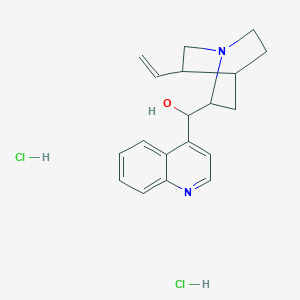
Cinchonidine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinchonidine Dihydrochloride is a compound with the CAS Number: 24302-67-8 and a Molecular Weight of 367.32 . It is a derivative of Cinchonidine, which is a naturally occurring cinchona alkaloid .
Synthesis Analysis
Cinchonidine, along with other Cinchona alkaloids such as quinine and quinidine, have been the subject of intense research for chemical synthesis . The first total synthesis of quinine, a similar Cinchona alkaloid, was completed in 2001 . The synthesis of these alkaloids has involved many famous chemists, such as Pasteur, Rabe, Woodward, and Prelog .Molecular Structure Analysis
The molecular formula of this compound is C19H24Cl2N2O . The Cinchonidine molecule contains a total of 47 bonds, including 25 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, and 11 aromatic bonds .Chemical Reactions Analysis
Cinchona alkaloids, including Cinchonidine, have been used in various chemical reactions. They have been used in chiral stationary phases for enantioselective chromatography and in several useful transformations converting them into other modular and chiral building blocks .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . The physico-chemical properties of Cinchonidine have been characterized in connection to their use for catalytic enantioselective conversions .Applications De Recherche Scientifique
Asymmetric Synthesis
Cinchonidine dihydrochloride is used in asymmetric synthesis, notably in the cyclopropanation reaction. This process involves chloromethyl ketones and β-substituted methylidenemalononitriles to produce trans-cyclopropanes with significant enantioselectivity. Cinchonidine acts as a chiral Brønsted base catalyst, and hydrogen bonding is crucial for high enantioselectivity in this reaction (Kojima, Suzuki, Watanabe, & Ohkata, 2006).
Sensing of Enantiomeric Excess
This compound, along with other cinchona alkaloids, can be modified to function as fluorescent sensors for chiral carboxylic acids. These modified cinchona ammonium salts bind to chiral carboxylic acids and exhibit an increase in fluorescence intensity, useful in determining enantiomeric excess in non-steroidal anti-inflammatory drugs (NSAIDs) (Akdeniz, Mosca, Minami, & Anzenbacher, 2015).
Enantioselective Halofunctionalization
This compound and its derivatives are important organocatalysts in enantioselective halofunctionalization of alkenes and alkynes. They are particularly successful in intramolecular halofunctionalizations, with the nucleophile tethered to the alkene or alkyne substrate. Dimeric cinchona alkaloids, including cinchonidine, are frequently used in asymmetric halofunctionalizations (Zheng, Schienebeck, Zhang, Wang, & Tang, 2014).
Heterogeneous Catalysts
This compound is used to create solid chiral catalysts when tethered to silica substrates. This application is significant in promoting reactions like the addition of aromatic thiols to unsaturated ketones. While the activity of cinchonidine is comparable to that of the free molecule, its tethering leads to a reduction in enantioselectivity (Hong, Lee, & Zaera, 2011).
Enantioselective Mannich Reactions
In the context of enantioselective Mannich reactions, cinchonidine catalyzes reactions involving beta-keto esters with acyl aryl imines, providing access to highly functionalized building blocks used in asymmetric synthesis. This process results in products with high enantioselectivity and good yields (Lou, Taoka, Ting, & Schaus, 2005).
Quantitative Determination in Cinchona Bark
This compound, along with other cinchona alkaloids, is quantitatively determined in Cinchona bark using Supercritical Fluid Chromatography. This method offers a fast and environmentally friendly approach to analyze these crucial natural products (Murauer & Ganzera, 2018).
Cytotoxicity Assay for Anticancer Agents
Cinchonidine isobutyrate ester, derived from this compound, has been investigated for potential anticancer activity using cytotoxicity assays. This research aims to increase the compound's lipophilicity, enhancing its ability to penetrate cell membranes (Mario, Lotulung, Primahana, Prima, & Hanafi, 2017).
Mécanisme D'action
Target of Action
Cinchonidine Dihydrochloride is a member of the Cinchona alkaloids, which also include quinine, quinidine, and cinchonine . The primary targets of this compound are the malaria-causing parasites, specifically Plasmodium falciparum .
Mode of Action
This compound interacts with its targets by preventing the polymerization of the toxic hematin, which is formed by the degradation of hemoglobin in erythrocytes, to hemozoin . This interaction results in the death of the malaria-causing parasites .
Biochemical Pathways
The action of this compound affects the heme detoxification pathway in the malaria parasites . By inhibiting the conversion of toxic hematin to non-toxic hemozoin, this compound causes an accumulation of toxic hematin, leading to the death of the parasites .
Pharmacokinetics
It is known that the different salts of quinine, a similar cinchona alkaloid, can have substantial differences in molecular weight, which can affect their bioavailability .
Result of Action
The molecular effect of this compound’s action is the prevention of hemozoin formation, leading to an accumulation of toxic hematin . On a cellular level, this results in the death of the malaria parasites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the natural environmental conditions such as temperature and humidity, as well as the gritty texture soil, have been shown to be the most suitable conditions for the seed germination of Cinchona officinalis, the plant from which this compound is derived .
Safety and Hazards
Orientations Futures
Cinchona alkaloids, including Cinchonidine, have a broad portfolio of applications and are of primary importance for synthetic catalytic and medicinal chemistry . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of Photodynamic Therapy (PDT) effectiveness, has also been addressed .
Analyse Biochimique
Biochemical Properties
Cinchonidine Dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the polymerization of toxic hematin, formed by the degradation of hemoglobin in erythrocytes, into hemozoin. This interaction is particularly significant in the context of its antimalarial properties. Additionally, this compound interacts with chiral stationary phases in enantioselective chromatography, making it valuable in stereochemistry and asymmetric synthesis .
Cellular Effects
This compound has been shown to influence various cellular processes. In human erythroleukemia cells, it induces erythroid differentiation and increases fetal hemoglobin production. This effect is mediated through the upregulation of γ-globin gene expression. Furthermore, this compound affects cell signaling pathways and cellular metabolism, contributing to its therapeutic potential in treating β-thalassemia .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits the polymerization of hematin by binding to heme, thereby preventing the formation of hemozoin. This mechanism is crucial for its antimalarial activity. Additionally, this compound interacts with enzymes involved in chiral catalysis, enhancing their enantioselective properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound maintains its efficacy in inhibiting hematin polymerization and inducing erythroid differentiation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits hematin polymerization without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and cardiac arrhythmias. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and oxidation reactions. The major metabolites include 3-hydroxycinchonidine and 2’-oxocinchonidine. These metabolic transformations are catalyzed by cytochrome P450 enzymes, particularly CYP3A4 .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization within specific tissues is influenced by its affinity for binding proteins and transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and lysosomes of cells. The compound’s localization is influenced by its physicochemical properties, including its lipophilicity and ability to form hydrogen bonds. These properties enable this compound to interact with intracellular targets and exert its biochemical effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cinchonidine Dihydrochloride involves the conversion of Cinchonidine to its dihydrochloride salt form.", "Starting Materials": [ "Cinchonidine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Cinchonidine is dissolved in ethanol", "Hydrochloric acid is added to the solution to form Cinchonidine Hydrochloride", "Sodium hydroxide is added to the solution to form Cinchonidine", "The Cinchonidine is then dissolved in hydrochloric acid", "The solution is evaporated to dryness to form Cinchonidine Dihydrochloride" ] } | |
Numéro CAS |
24302-67-8 |
Formule moléculaire |
C19H23ClN2O |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18+,19-;/m1./s1 |
Clé InChI |
IMUHWLVEEVGMBC-ITZVBHCYSA-N |
SMILES isomérique |
C=C[C@@H]1CN2CC[C@@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl |
SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




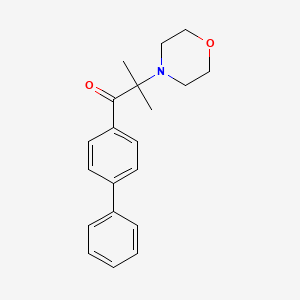
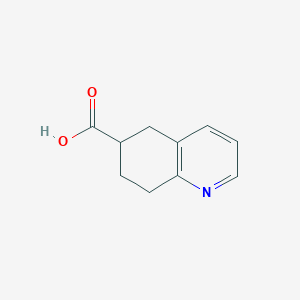


![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)

![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)
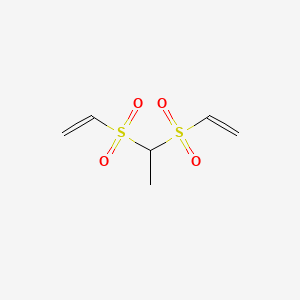
![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)

